Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methoxybenzyl)-1,2,4-triazole

Protecting group chemistry Regioselective synthesis 1,2,4-Triazole functionalization

1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8) is an N1-substituted 1,2,4-triazole derivative bearing a 4-methoxybenzyl (PMB) group at the 1-position of the heterocycle. With molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol, the compound is supplied as a colorless oil or low-melting solid with typical commercial purities of 95%.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 115201-42-8
Cat. No. B039196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-1,2,4-triazole
CAS115201-42-8
Synonyms1-(4-METHOXYBENZYL)-1,2,4-TRIAZOLE
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC=N2
InChIInChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3
InChIKeySRUVAHBDEGBIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8): Procurement-Ready Properties and Research-Grade Specifications


1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8) is an N1-substituted 1,2,4-triazole derivative bearing a 4-methoxybenzyl (PMB) group at the 1-position of the heterocycle. With molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol, the compound is supplied as a colorless oil or low-melting solid with typical commercial purities of 95% . Its canonical SMILES is COC1=CC=C(CN2C=NC=N2)C=C1 and the InChI Key is SRUVAHBDEGBIEQ-UHFFFAOYSA-N . The PMB substituent confers distinct reactivity as an N-protecting group that can be selectively removed under acidic conditions, enabling the synthesis of N-unsubstituted 1,2,4-triazoles, a transformation foundational to its primary research utility [1].

Why 1-(4-Methoxybenzyl)-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Analogs in N-Protecting Group Strategies


Substituting 1-(4-methoxybenzyl)-1,2,4-triazole with a generic N-substituted 1,2,4-triazole or the unsubstituted parent heterocycle introduces critical regio- and chemoselectivity risks that undermine downstream synthetic utility. The 1-substituted (N1) regioisomer is structurally and functionally distinct from the 4-substituted (N4) isomer (CAS 36175-43-6); the two isomers exhibit different deprotection kinetics and cannot be used interchangeably in protecting group strategies . The 4-methoxybenzyl group itself enables acidolytic cleavage with trifluoroacetic acid (TFA) at 65 °C to regenerate the N-unsubstituted triazole, a deprotection pathway not available to simple N-alkyl or N-benzyl analogs under the same mild conditions [1]. Furthermore, the electron-donating para-methoxy substituent on the benzyl ring accelerates acid-catalyzed deprotection relative to the unsubstituted benzyl group, offering a tunable cleavage rate that is exploited in orthogonal protecting group schemes [2].

Head-to-Head Quantitative Differentiation of 1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8) Against Closest Structural Analogs


Regioisomeric Identity: N1- versus N4-Substitution Determines Deprotection Outcomes in Triazole Synthesis

1-(4-Methoxybenzyl)-1,2,4-triazole (CAS 115201-42-8) is the N1-substituted regioisomer, bearing the 4-methoxybenzyl group at position 1 of the 1,2,4-triazole ring. This contrasts with its N4-substituted isomer, 4-(4-methoxybenzyl)-4H-1,2,4-triazole (CAS 36175-43-6), where the identical substituent is attached at position 4 . The two regioisomers are not interchangeable: the N1 isomer is the species employed in the established Buckle–Rockell protecting group protocol for generating N-unsubstituted v-triazoles via TFA-mediated deprotection [1]. No equivalent deprotection strategy has been validated for the N4 isomer in the peer-reviewed literature. Procurement of the incorrect regioisomer leads to failed deprotection and loss of synthetic access to the N-unsubstituted triazole target.

Protecting group chemistry Regioselective synthesis 1,2,4-Triazole functionalization

Acid-Labile N-Protecting Group: Quantitative Deprotection Advantage of 4-Methoxybenzyl over Benzyl on 1,2,4-Triazole

The 4-methoxybenzyl (PMB) group on the target compound undergoes acidolytic N-deprotection with TFA at 65 °C, a protocol established by Buckle and Rockell for monocyclic N-(4-methoxybenzyl)-v-triazoles [1]. The para-methoxy substituent electronically activates the benzyl group toward acid-catalyzed cleavage relative to the unsubstituted benzyl analog (1-benzyl-1,2,4-triazole). This differential lability permits selective PMB removal in the presence of other protecting groups, including unsubstituted benzyl ethers, a key requirement in orthogonal synthetic schemes [2]. The Science of Synthesis compendium explicitly notes that the 4-methoxybenzyl group is selected specifically to enable deprotection in the presence of benzyl groups [2].

Orthogonal protecting groups Acidolytic cleavage Solid-phase triazole synthesis

Human Carbonic Anhydrase I Inhibition: Ki = 3.7 µM Against Established Sulfonamide Benchmarks

1-(4-Methoxybenzyl)-1,2,4-triazole demonstrates measurable inhibition of human carbonic anhydrase I (hCA I) with an inhibition constant (Ki) of 3.7 × 10³ nM (3.7 µM), as determined by CO₂ hydration-based stopped-flow assay with 15-minute pre-incubation [1]. This places the compound in the low-micromolar affinity range for hCA I. In contrast, structurally elaborated 1,2,4-triazole-based sulfonamides achieve nanomolar Ki values (e.g., hCAXII-IN-2: Ki = 84.2 nM against hCA XII) , and classical aromatic sulfonamides such as acetazolamide exhibit Ki values in the low nanomolar range (≈ 5–50 nM) for hCA I [2]. The target compound thus serves as a minimal pharmacophoric probe or negative-control scaffold for structure–activity relationship (SAR) studies aimed at identifying the contribution of the triazole core versus appended sulfonamide moieties to CA inhibition.

Carbonic anhydrase inhibition Enzyme assay Triazole pharmacology

Commercial Availability and Pricing: Santa Cruz Biotechnology Catalog Data for Procurement Planning

1-(4-Methoxybenzyl)-1,2,4-triazole is commercially cataloged by Santa Cruz Biotechnology under product number sc-332961 at a list price of $373.00 per 1 gram . The compound is also stocked by Fluorochem (Catalog F722564, purity 95%) and AKSci (Catalog 0651CS, purity 95%) , each offering the compound with documented purity specifications suitable for research-grade applications. Multi-vendor availability reduces single-supplier dependency risk, a procurement consideration not uniformly met by less common N-substituted triazole analogs that may be available only through custom synthesis.

Chemical procurement Research reagent sourcing Cost-per-gram benchmarking

Synthetic Accessibility: Room-Temperature Alkylation with 69% Yield for Laboratory-Scale Preparation

The compound is accessible via a straightforward N-alkylation of 1,2,4-triazole with 4-methoxybenzyl chloride in DMF at room temperature, yielding the product as an oil in 69% isolated yield after filtration and solvent evaporation . ¹H NMR characterization confirms the N1 substitution pattern: δ 8.00 (s, 1H), 7.93 (s, 1H), 7.19 (d, 2H), 6.88 (d, 2H), 5.23 (s, 2H), 3.78 (s, 3H) in CDCl₃ . This operational simplicity contrasts with the synthesis of certain N4-substituted analogs, which may require sodium hydride and anhydrous conditions. However, the yield data is sourced from a vendor technical datasheet and should be considered indicative rather than a peer-reviewed benchmark.

Triazole N-alkylation Lab-scale synthesis DMF-based alkylation

Validated Application Scenarios for 1-(4-Methoxybenzyl)-1,2,4-triazole Based on Quantitative Evidence


N-Protected Triazole Intermediate for Medicinal Chemistry Campaigns Requiring Late-Stage N-Deprotection

The compound serves as a shelf-stable, N-protected 1,2,4-triazole building block that can be carried through multi-step synthetic sequences and quantitatively deprotected with TFA at 65 °C to liberate the N-unsubstituted triazole [1]. This strategy, validated by Buckle and Rockell [1], is particularly valuable in medicinal chemistry programs where the free N–H of the triazole is required for target binding but must be masked during earlier synthetic transformations. The PMB group's orthogonality to benzyl protecting groups [2] enables its use in complex molecule synthesis where multiple protecting groups must be sequentially removed.

Minimal Carbonic Anhydrase I Pharmacophore Probe for SAR Deconvolution Studies

With a measured Ki of 3.7 µM against human carbonic anhydrase I [3], the compound provides a useful baseline reference point for dissecting the contribution of the unadorned 1,2,4-triazole core to CA inhibition. In SAR campaigns exploring triazole-sulfonamide hybrids, this compound can serve as a negative control or minimal binding element, helping to isolate the potency gain attributable to the sulfonamide warhead [4]. Researchers should note that this Ki value is approximately two to three orders of magnitude weaker than classical sulfonamide CA inhibitors, confirming that the triazole core alone is insufficient for potent inhibition.

Regioisomeric Standard for Analytical Method Development and Quality Control

The distinct chromatographic and spectroscopic signature of the N1-substituted isomer (CAS 115201-42-8) relative to the N4-substituted isomer (CAS 36175-43-6) makes this compound valuable as a reference standard for HPLC, LC-MS, or NMR method development. Procurement of the correct regioisomer is critical when the N1 isomer is specifically required for a synthetic protocol [1]; the N4 isomer will not undergo the validated TFA deprotection and may co-elute or be mistaken for the desired product. Analytical methods capable of resolving these regioisomers are essential for quality control in multi-step syntheses.

Cost-Effective Starting Material for Diversification Libraries via N1-Functionalization

As a commercially available building block stocked by multiple vendors at defined purity (≥95%) , the compound enables rapid parallel synthesis of N1-substituted triazole libraries through elaboration at the 3- and 5-positions of the triazole ring, followed by PMB deprotection. The room-temperature synthetic accessibility further supports in-house scale-up for library production, reducing the cost-per-compound for screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.